2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole
Description
2-(Bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole is a fused heterocyclic compound featuring a benzothiazole core fused with a thiazole ring at the [5,4-e] position. The bromomethyl substituent at the 2-position introduces significant reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2S2/c10-3-7-12-5-1-2-6-8(9(5)14-7)11-4-13-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYCLJONUXDQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1N=C(S3)CBr)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole typically involves the bromination of a precursor compound. One common method involves the reaction of a thiazole derivative with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different thiazole or benzothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are often used. These reactions may require acidic or basic conditions depending on the desired product.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed. These reactions are usually performed in anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential for treating various diseases, including cancer and infectious diseases.
Industry: In materials science, the compound is used in the development of novel materials with specific electronic or optical properties. Its unique structure can be exploited to create materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to consolidate and present findings related to its biological activity, including antimicrobial properties, anticancer effects, and potential applications in drug development.
Chemical Structure and Properties
The chemical formula of this compound is represented as follows:
- Molecular Formula : C9H6BrN2S3
- Molecular Weight : 305.24 g/mol
This compound contains a thiazole ring fused with a benzothiazole moiety, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that compounds within the benzothiazole class exhibit significant antimicrobial properties. For instance:
- A study evaluating various benzothiazole derivatives found that certain analogs showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with thiazole linkages were noted for their effectiveness against Escherichia coli and Staphylococcus aureus .
- The Minimum Inhibitory Concentration (MIC) values for effective derivatives ranged from 20 to 200 μg/mL against various microbial strains .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has also been extensively studied:
- In vitro studies have indicated that compounds similar to 2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 μM .
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of various benzothiazole derivatives, researchers synthesized a series of compounds including this compound. The study employed the broth microdilution method to determine antimicrobial efficacy:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Compound A | <20 | E. coli |
| Compound B | <40 | S. aureus |
| This compound | <100 | C. albicans |
The results indicated that the compound exhibited moderate activity against fungal strains while being more effective against certain bacterial strains .
Case Study 2: Anticancer Activity
A recent study focused on the anticancer effects of thiazole-containing benzothiazoles. The compound was tested against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead in developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
